

characterization data for Boc-2,4,6-trimethylaniline

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Compound of Interest

Compound Name: *Boc-2,4,6-trimethylaniline*

CAS No.: *56700-69-7*

Cat. No.: *B1623133*

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Technical Whitepaper: Characterization and Synthesis of N-**Boc-2,4,6-Trimethylaniline**

Executive Summary

This technical guide details the physicochemical characterization and synthesis of N-**Boc-2,4,6-trimethylaniline** (also known as tert-butyl (2,4,6-trimethylphenyl)carbamate or N-Boc-mesidine). This compound serves as a critical intermediate in the synthesis of sterically hindered ligands for transition metal catalysis (e.g., Grubbs' catalysts, Pd-cross coupling) and pharmaceutical active pharmaceutical ingredients (APIs) requiring robust amine protection against nucleophilic attack.

Due to the significant steric hindrance provided by the ortho-methyl groups of the mesityl ring, this compound exhibits unique spectroscopic signatures and requires specific synthetic modifications compared to non-hindered anilines.

Compound Identity:

- IUPAC Name: tert-butyl (2,4,6-trimethylphenyl)carbamate[1]

- CAS Number: 56700-69-7[1]
- Molecular Formula: C₁₄H₂₁NO₂
- Molecular Weight: 235.33 g/mol

Part 1: Synthesis Strategy & Mechanism

The Steric Challenge

Standard Boc-protection protocols (Boc₂O/DCM/RT) often fail or proceed sluggishly with 2,4,6-trimethylaniline (Mesidine). The two ortho-methyl groups create a "picket fence" effect, shielding the nitrogen lone pair and retarding the nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O) carbonyl.

Optimized Protocol

To overcome the steric barrier, the use of 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst is strictly required, often coupled with elevated temperatures.

Reaction Scheme:

Workflow Visualization

The following diagram outlines the critical path for synthesis and purification, emphasizing the quench step to remove unreacted Boc anhydride.



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Figure 1: Optimized synthetic workflow for sterically hindered Boc-protection.

Part 2: Spectroscopic Characterization

The following data represents the standard characterization profile for pure N-Boc-2,4,6-trimethylaniline.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) The ortho-methyl groups significantly shield the amide proton, often broadening the NH signal or shifting it upfield compared to unhindered Boc-anilines.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.85	Singlet (s)	2H	Ar-H (meta)	Aromatic protons are equivalent due to symmetry.
5.80 - 6.10	Broad (br s)	1H	NH	Broadened due to quadrupole relaxation and restricted rotation.
2.25	Singlet (s)	3H	Ar-CH ₃ (para)	Distinct from ortho-methyls.
2.18	Singlet (s)	6H	Ar-CH ₃ (ortho)	Diagnostic peak; integration proves mesityl integrity.
1.48	Singlet (s)	9H	C(CH ₃) ₃	Characteristic Boc singlet.

¹³C NMR (100 MHz, CDCl₃) Key diagnostic peaks include the carbamate carbonyl and the hindered quaternary carbons.

Shift (ppm)	Assignment	Notes
154.2	C=O	Carbamate carbonyl carbon.
136.5	Ar-C (ipso)	Quaternary; often low intensity.
135.8	Ar-C (ortho)	Bearing methyl groups.[2]
131.2	Ar-C (para)	Bearing methyl group.
128.9	Ar-C (meta)	CH carbons.
80.1	C(CH ₃) ₃	Quaternary carbon of t-Butyl group.
28.4	C(CH ₃) ₃	Methyl carbons of t-Butyl group.
20.9	Ar-CH ₃ (para)	
18.2	Ar-CH ₃ (ortho)	Shielded relative to para-methyl.

Mass Spectrometry (HRMS-ESI)

- Method: Electrospray Ionization (Positive Mode).
- Calculated Mass [M+H]⁺: 236.1651
- Calculated Mass [M+Na]⁺: 258.1470
- Fragmentation: Loss of the tert-butyl group is common, observing a fragment at [M-56]⁺ or the mesidine cation [M-Boc+H]⁺ at m/z ~136.

Infrared Spectroscopy (FT-IR)

- 3280 cm⁻¹: N-H stretch (Sharp, medium intensity).
- 2975-2920 cm⁻¹: C-H stretch (Aliphatic methyls).

- 1695 cm^{-1} : C=O stretch (Carbamate; typically lower frequency than esters due to resonance).

Part 3: Physical Properties & Quality Control

Physical Constants

- Appearance: White to off-white crystalline solid.
- Melting Point: 88–92 °C (Note: Purity dependent; impure samples may appear as oils).
- Solubility: Soluble in DCM, THF, EtOAc, MeOH. Insoluble in water.

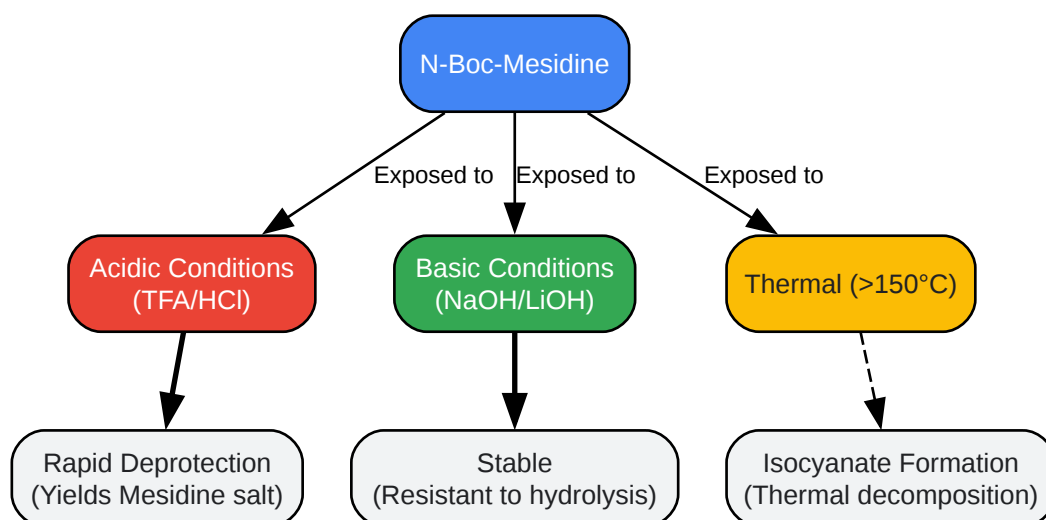
Impurity Profiling (HPLC/TLC)

Common impurities arise from incomplete reaction or thermal degradation.

Impurity	Origin	Detection Strategy
Mesidine (Starting Material)	Incomplete reaction	TLC (Stains with Ninhydrin/P-Anisaldehyde); distinct amine odor.
1,3-Dimesitylurea	Overheating / Moisture	Insoluble white precipitate; High MP (>200°C); MS peak at [2M-Boc] type mass.
Boc-Anhydride	Excess reagent	^1H NMR singlet at 1.50 (overlaps with product); remove via vacuum or acid wash.

Stability Logic Diagram

The following graph illustrates the stability profile of the N-Boc group under various conditions, crucial for downstream application planning.



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Figure 2: Stability profile of N-Boc-Mesidine under stress conditions.

References

- Chemical Identity & CAS Verification
 - National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6913, 2,4,6-Trimethylaniline. Retrieved from [[Link](#)] (Starting material reference).
 - LookChem. tert-butyl N-(2,4,6-trimethylphenyl)carbamate CAS 56700-69-7 Entry.[1] Retrieved from [[Link](#)].
- Synthetic Methodology (General Hindered Amines)
- Spectroscopic Data Correlation: Spectral Database for Organic Compounds (SDBS). ¹H NMR of Mesidine derivatives. (General spectral assignment logic).

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Sources

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